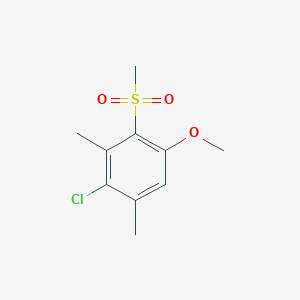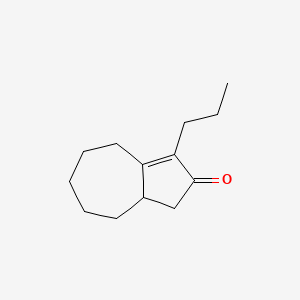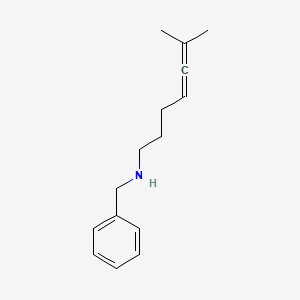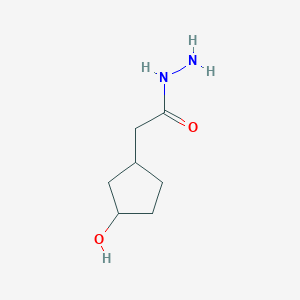
2-(3-Hydroxycyclopentyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxycyclopentyl)acetohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CO-NH-NH2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxycyclopentyl)acetohydrazide typically involves the reaction of 3-hydroxycyclopentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows:
3-Hydroxycyclopentanone+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are employed to purify the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
科学的研究の応用
2-(3-Hydroxycyclopentyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
作用機序
The mechanism of action of 2-(3-Hydroxycyclopentyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
- 2-(4-Methoxyphenoxy)acetohydrazide
- 2-(4-Methylphenoxy)acetohydrazide
- Cyanoacetohydrazide
Comparison: 2-(3-Hydroxycyclopentyl)acetohydrazide is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical and biological properties. Compared to other acetohydrazides, it may exhibit different reactivity and potency in various applications .
特性
CAS番号 |
89940-99-8 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC名 |
2-(3-hydroxycyclopentyl)acetohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)4-5-1-2-6(10)3-5/h5-6,10H,1-4,8H2,(H,9,11) |
InChIキー |
HVNGIGMZMNQGIU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC1CC(=O)NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


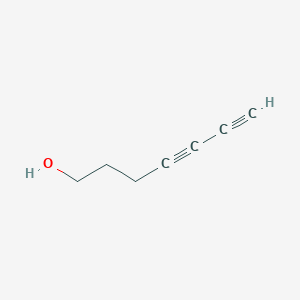
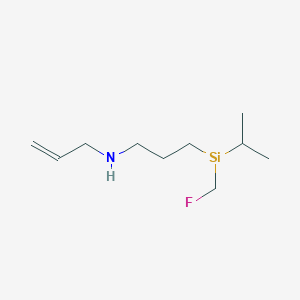

![2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane](/img/structure/B14386883.png)
![2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386890.png)


![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14386903.png)
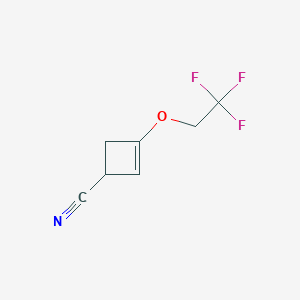
![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)

